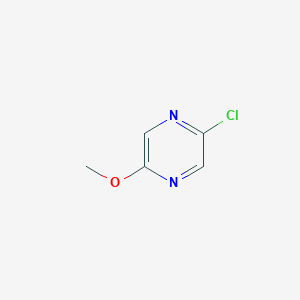

2-Chloro-5-methoxypyrazine

描述

Significance of Halogenated and Methoxylated Pyrazine (B50134) Scaffolds in Research

The functionalization of the pyrazine core with halogen and methoxy (B1213986) groups dramatically influences its chemical and biological properties. Halogen atoms, such as chlorine, are electron-withdrawing and can enhance the biological activity of a molecule. mdpi.com The introduction of a chlorine atom into a biologically active molecule can substantially improve its intrinsic activity. sci-hub.se This is often attributed to the unique properties of the carbon-chlorine bond. sci-hub.se The highly electron-deficient nature of the pyrazine system allows for the successful use of aromatic nucleophilic substitution and cross-coupling reactions for the functionalization of halogenated pyrazines. rsc.orgmdpi.com

The methoxy group, on the other hand, is generally electron-donating and can increase a compound's solubility in polar solvents. This modification can be crucial for improving the pharmacokinetic properties of drug candidates. The strategic placement of these substituents on the pyrazine ring allows for fine-tuning of the molecule's steric and electronic characteristics, making halogenated and methoxylated pyrazines highly sought-after intermediates in synthetic chemistry.

Historical Trajectories and Current Research Landscape of 2-Chloro-5-methoxypyrazine

The study of pyrazine chemistry dates back to the mid-nineteenth century. Over the years, research has evolved from fundamental synthesis and characterization to the exploration of their applications in various fields. This compound (CAS No. 33332-31-9) has emerged as a key building block in this landscape. chemicalbook.comamericanelements.com

Historically, the synthesis of such substituted pyrazines involved multi-step processes. For instance, a common method for preparing 2-chloro-3-methoxypyrazine (B1589331) involves the reaction of 2,3-dichloropyrazine (B116531) with sodium methoxide (B1231860) in methanol. prepchem.com Similar principles can be applied to synthesize isomers like this compound.

Current research on this compound is largely focused on its utility as a precursor in the synthesis of more complex molecules with potential biological activity. It serves as a structural analog in the development of various agents, including those with antiviral and antitubercular properties. vulcanchem.com The reactivity of the chlorine atom allows for its displacement in nucleophilic substitution reactions and its participation in various cross-coupling reactions, such as Suzuki and Sonogashira couplings. rsc.orgnih.gov This versatility makes it a valuable tool for medicinal chemists and material scientists.

Research Paradigms and Scholarly Aims for this compound Investigations

The investigation of this compound is guided by several research paradigms. A primary focus is its application in drug discovery and development. Researchers utilize this compound as a starting material to synthesize novel compounds and study their structure-activity relationships (SAR). beilstein-journals.org The aim is to understand how modifications to the pyrazine scaffold, including the introduction of different functional groups at the position of the chlorine atom, affect the biological activity of the resulting molecules. beilstein-journals.org

Another significant area of research is the development of new synthetic methodologies. This includes optimizing reaction conditions for the synthesis of this compound itself and for its subsequent functionalization. nih.gov Efficient and scalable synthetic routes are crucial for making this and other valuable pyrazine derivatives more accessible for research and potential commercial applications. nih.gov

Furthermore, there is an interest in the material science applications of pyrazine derivatives. The unique electronic and structural properties of compounds derived from this compound are being explored for the development of advanced materials with specific optical or electronic properties. rsc.org

Chemical Properties of this compound

| Property | Value |

| CAS Number | 33332-31-9 chemicalbook.com |

| Molecular Formula | C5H5ClN2O americanelements.com |

| Molecular Weight | 144.56 g/mol americanelements.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Physical Form | White to Yellow to Brown Solid or Liquid sigmaaldrich.com |

| Melting Point | 90 °C chemicalbook.com |

| Boiling Point | 183.3±35.0 °C (Predicted) chemicalbook.com |

| Density | 1.292±0.06 g/cm3 (Predicted) chemicalbook.com |

| SMILES | COC1=CN=C(C=N1)Cl americanelements.com |

| InChI Key | TXEDKXSWNOQSKG-UHFFFAOYSA-N sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-5-methoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEDKXSWNOQSKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450741 | |

| Record name | 2-chloro-5-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33332-31-9 | |

| Record name | 2-chloro-5-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-methoxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 5 Methoxypyrazine and Its Derivatives

De Novo Synthetic Strategies for the Pyrazine (B50134) Core Bearing Chloro and Methoxy (B1213986) Moieties

De novo synthesis refers to the construction of the pyrazine ring from acyclic, or non-cyclic, precursors. This approach provides a high degree of flexibility in introducing a variety of substituents onto the pyrazine core.

Ring-Forming Reactions from Acyclic Precursors

Several established methods exist for the formation of the pyrazine ring from open-chain compounds. These methods typically involve condensation reactions that form the two nitrogen-containing heterocyclic rings.

A common and versatile method for pyrazine synthesis involves the condensation of an alpha-amino acid amide with a 1,2-dicarbonyl compound. google.com This reaction is typically carried out under basic conditions. The selection of the specific alpha-amino acid amide and 1,2-dicarbonyl compound allows for the introduction of various substituents onto the resulting pyrazine ring. For instance, the reaction of glycine (B1666218) amide with a 1,2-dicarbonyl compound can lead to the formation of a hydroxypyrazine, which can then be further functionalized. google.com

The reaction is generally performed at temperatures below room temperature to control the reaction rate and prevent the formation of undesirable byproducts. google.com After the initial mixing at a low temperature, the reaction mixture is allowed to warm to room temperature to complete the condensation. google.com The resulting hydroxypyrazine can be isolated by neutralizing the reaction mixture, which often causes the product to precipitate. google.com

| Reactant 1 | Reactant 2 | Product | Conditions |

| Alpha-amino acid amide | 1,2-dicarbonyl compound | Substituted hydroxypyrazine | Basic, low to room temperature |

| Glycine amide | Diacetyl | 2-hydroxy-5,6-dimethylpyrazine | Basic conditions |

Another strategy for constructing the pyrazine ring involves the reaction of alpha-amino ketones or alpha-amino aldehydes with alpha-haloacetyl halides. This method provides a direct route to pyrazine derivatives. The self-condensation of two alpha-aminocarbonyl compounds is a key pathway for the formation of pyrazine derivatives. researchgate.net Additionally, pyrazines can be synthesized using α-halo ketones. nih.gov A biomimetically inspired synthesis of 2,5-disubstituted pyrazine alkaloids has been achieved through the homodimerization of α-amino aldehydes followed by air oxidation. mdpi.com

Diketopiperazines, also known as 2,5-dioxopiperazines, are cyclic dipeptides that can serve as precursors for the synthesis of pyrazines. google.com These structures can be aromatized to form the pyrazine ring. The diketopiperazine ring can be aromatized by reaction with phosphorous oxychloride. google.com This method is particularly useful for creating symmetrically substituted pyrazines. The synthesis of a diketopiperazine molecule can be achieved through the cyclodehydration of two amino acids. researchgate.net

Regioselective Introduction of Chlorine and Methoxy Substituents

Once the pyrazine core is formed, the next critical step is the regioselective introduction of the chlorine and methoxy substituents. The position of these groups on the pyrazine ring significantly influences the chemical properties of the final compound.

The introduction of a chlorine atom can be achieved through various chlorination reactions. The choice of chlorinating agent and reaction conditions is crucial for controlling the position of chlorination. For instance, the regioselective chlorination of 1-oxo-tetrahydrocarbazole has been successfully achieved using copper (II) chloride dihydrate in DMSO. arkat-usa.org Similarly, the synthesis of 2-chloro-5-chloromethylpyridine involves the reaction of 3-methylpyridine (B133936) with chlorine gas in the presence of a catalyst. scispace.com

The methoxy group is typically introduced via a nucleophilic substitution reaction, where a methoxide (B1231860) source displaces a suitable leaving group, such as a halogen, on the pyrazine ring. The regioselectivity of this reaction is dependent on the electronic properties of the pyrazine ring and the positions of other substituents. Successive regio- and chemoselective metalations of chloropyrazines using reagents like TMPMgCl·LiCl and TMPZnCl·LiCl, followed by trapping with electrophiles, can furnish highly functionalized pyrazines in high yields. nih.gov

Halogenation Reactions

The direct chlorination of a methoxypyrazine precursor is a potential route to 2-chloro-5-methoxypyrazine. Generally, the halogenation of pyrazine rings can be challenging due to the deactivating effect of the nitrogen atoms. However, high-temperature, vapor-phase chlorination has been successfully employed for the synthesis of chloropyrazines. For instance, the reaction of pyrazine with chlorine in the vapor phase in the presence of water vapor at temperatures ranging from 300 to 600°C can produce 2-chloropyrazine (B57796) in good yields. While specific examples for the direct chlorination of 2-methoxypyrazine (B1294637) are not extensively detailed in readily available literature, this method represents a plausible synthetic pathway.

Another approach involves the chlorination of a pyrazinone precursor. For example, 2-hydroxy-5,6-diphenylpyrazine can be converted to 2-chloro-5,6-diphenylpyrazine by treatment with phosphoryl chloride at temperatures between 70°C and 120°C google.com. This suggests that a similar strategy could be employed starting from 2-hydroxy-5-methoxypyrazine.

Etherification and Methoxylation Techniques

A more common and often higher-yielding approach to this compound involves the methoxylation of a dichloropyrazine precursor. The greater reactivity of one chlorine atom over the other in 2,5-dichloropyrazine (B10626) allows for selective monosubstitution. The reaction of 2,5-dichloropyrazine with a methoxide source, such as sodium methoxide, in a suitable solvent like methanol, can afford this compound. The reaction conditions, including temperature and reaction time, are crucial to control the selectivity and prevent the formation of the disubstituted product, 2,5-dimethoxypyrazine.

A related strategy is demonstrated in the synthesis of 2-chloro-5-(difluoromethoxy)pyrazine, where 5-chloropyrazine-2-ol is reacted with sodium difluorochloroacetate in the presence of a catalyst like cesium carbonate google.com. This highlights the utility of a pyrazinol precursor for introducing an alkoxy group at the 5-position while retaining the chlorine at the 2-position.

Functionalization and Derivatization of Pre-Existing Pyrazine Scaffolds

The chlorine atom in this compound is susceptible to nucleophilic aromatic substitution, making it an excellent handle for introducing a variety of functional groups onto the pyrazine ring.

Nucleophilic Aromatic Substitution Reactions of this compound

The electron-withdrawing nature of the pyrazine ring's nitrogen atoms facilitates nucleophilic attack at the carbon atom bearing the chlorine substituent. This reactivity is the basis for the derivatization of this compound.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This methodology is applicable to a wide range of aryl and heteroaryl halides, including this compound. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the reaction and can influence the scope of compatible amines.

While specific examples detailing the Buchwald-Hartwig amination of this compound are not extensively documented in readily available literature, the successful application of this reaction to the closely related 2-chloro-5-trifluoromethoxypyrazine provides strong evidence for its feasibility. In this analogous case, various amines can be coupled to the pyrazine ring in the presence of a palladium catalyst and a suitable ligand.

| Catalyst System Component | Example Reagent/Condition |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | XPhos, RuPhos, SPhos |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

This interactive data table provides examples of typical catalyst system components for Buchwald-Hartwig amination reactions.

Nucleophilic aromatic substitution can also be achieved with sulfur and oxygen nucleophiles. Thiolates, such as sodium thiophenoxide, and alkoxides, such as sodium ethoxide, can displace the chloride in this compound to form the corresponding thioethers and ethers, respectively. These reactions are typically carried out in a polar aprotic solvent. The reactivity of the chloroazine is enhanced by the electron-withdrawing nature of the ring nitrogens electronicsandbooks.com.

For instance, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium phenoxide or sodium thiophenoxide results in the formation of the corresponding substitution products rsc.org. Similarly, 10-chloroquinoxalino[2,3-c]cinnoline readily undergoes methoxydechlorination when treated with sodium methoxide rsc.org. These examples from related azine systems strongly suggest that this compound would react in a similar fashion with various thiolates and alkoxides.

| Nucleophile | Product Type |

| Sodium thiomethoxide | 2-Methoxy-5-(methylthio)pyrazine |

| Sodium ethoxide | 2-Ethoxy-5-methoxypyrazine |

| Sodium phenoxide | 2-Methoxy-5-phenoxypyrazine |

This interactive data table illustrates potential products from the reaction of this compound with different nucleophiles.

The introduction of a cyano group onto the pyrazine ring can be accomplished through palladium-catalyzed cyanation. This reaction typically employs a palladium catalyst, a phosphine ligand, and a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). The resulting 2-cyano-5-methoxypyrazine is a valuable intermediate that can be further transformed into other functional groups, such as carboxylic acids, amides, or amines.

Palladium-catalyzed cyanation of heteroaryl chlorides is a well-established transformation. For example, various aryl and heteroaryl chlorides can be efficiently cyanated using K₄[Fe(CN)₆] as a non-toxic cyanide source in the presence of a palladium catalyst organic-chemistry.orgnih.govresearchgate.netnih.gov. Mild reaction conditions for the cyanation of (hetero)aryl halides have been developed using zinc cyanide in aqueous media organic-chemistry.org. The successful cyanation of chloropyrazine under palladium catalysis has been reported, indicating the applicability of this method to this compound dur.ac.uk.

| Cyanide Source | Catalyst System | Typical Conditions |

| Zn(CN)₂ | Pd₂(dba)₃ / DPPF | DMF, 120 °C |

| K₄[Fe(CN)₆] | Pd(OAc)₂ / cataCXium A | Toluene/H₂O, 130 °C |

| Acetone cyanohydrin | Pd(PPh₃)₄ | Toluene, 100 °C |

This interactive data table summarizes different palladium-catalyzed cyanation systems that could be applied to this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the presence of a halogen atom provides a reactive handle for such transformations, enabling the synthesis of a wide array of substituted pyrazine derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. wikipedia.org This reaction is widely used for the formation of C-C bonds. While specific examples for this compound are not extensively detailed in the reviewed literature, the reactivity of similar chloropyrazines suggests its utility. For instance, 2-chloropyrazine has been successfully coupled with various arylboronic acids. researchgate.net These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) and a suitable solvent system, often a mixture of an organic solvent like toluene, dioxane, or DMF with water.

A study on the Suzuki-Miyaura cross-coupling of 2-chloropyrazine with various arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes demonstrated superior activity in H₂O/toluene media with a low catalyst loading of 0.01% under open-flask conditions. researchgate.net

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Chloropyrazines

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | researchgate.net |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | Moderate to Good | rsc.org |

| Novel Pd(II) ONO pincer complexes | Various | H₂O/Toluene | Optimized | Superior | researchgate.net |

Kumada-Corriu Coupling

The Kumada-Corriu coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes, to form a new carbon-carbon bond. wikipedia.org This method is particularly useful for coupling with organomagnesium reagents. The application of this reaction to chloropyrazines has been demonstrated, suggesting a viable route for the derivatization of this compound. For example, iron(III)-catalyzed cross-coupling of chloropyrazines with various aryl Grignard reagents has been reported to proceed efficiently. rsc.org

Table 2: Catalyst Systems for Kumada-Corriu Coupling of Halo-heterocycles

| Catalyst | Substrate Class | Grignard Reagent | Solvent | Yield (%) | Reference |

| NiCl₂(dppe) | Aryl halides | Aryl Grignard | Ether | Good | wikipedia.org |

| Pd(PPh₃)₄ | Vinyl halides | Alkyl Grignard | THF | Good | wikipedia.org |

| Fe(acac)₃ | Chloropyrazines | Aryl Grignard | THF/Toluene | Moderate to Good | rsc.org |

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is a powerful tool for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org While specific data for this compound is limited, the general applicability to aryl chlorides makes it a relevant synthetic strategy.

Table 3: General Conditions for Sonogashira Coupling of Aryl Halides

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Reference |

| PdCl₂(PPh₃)₂ | CuI | Et₃N or Piperidine | DMF or Toluene | Room Temp to 100 | organic-chemistry.org |

| Pd(PPh₃)₄ | CuI | i-Pr₂NH | THF | Room Temp to 60 | organic-chemistry.org |

Other Palladium-Catalyzed Coupling Methodologies

Beyond the Suzuki, Kumada, and Sonogashira reactions, other palladium-catalyzed methodologies can be applied to this compound. A prominent example is the Buchwald-Hartwig amination , which is a method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.org This reaction has proven to be highly versatile for the synthesis of a wide range of arylamines. The reaction of 2-Chloro-5-trifluoromethoxypyrazine in a Buchwald-Hartwig amination has been reported, indicating that the chloro-substituent on the pyrazine ring is susceptible to this transformation. researchgate.net This suggests that this compound would also be a suitable substrate.

Typical conditions for the Buchwald-Hartwig amination involve a palladium catalyst, a phosphine ligand, and a strong base such as sodium tert-butoxide (NaOtBu). wikipedia.org

Table 4: Conditions for Buchwald-Hartwig Amination of a Chloropyrazine Derivative

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Substrate |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | 2-Chloro-5-trifluoromethoxypyrazine |

Oxidative and Reductive Transformations on Pyrazine Systems

The pyrazine ring can undergo both oxidative and reductive transformations, although these are less common than cross-coupling reactions for derivatization. Oxidation of the nitrogen atoms in the pyrazine ring can lead to the formation of N-oxides. These N-oxides can then be used to introduce other functional groups. For instance, pyrazine N-oxides can be converted into chloropyrazines upon treatment with reagents like phosphorus oxychloride (POCl₃). rsc.org

Grignard Reagent Chemistry with Halogenated Pyrazines

Grignard reagents are potent nucleophiles that can react with halogenated pyrazines. masterorganicchemistry.com While direct displacement of the chloride in this compound by a Grignard reagent might be challenging, the pyrazine ring can be activated to facilitate such reactions. One approach involves the formation of an N-acylpyrazinium salt. The regioselective addition of Grignard reagents to N-acylpyrazinium salts derived from 2-methoxypyrazine has been demonstrated to produce substituted 1,2-dihydropyrazines in moderate to excellent yields. nih.gov This reaction proceeds via nucleophilic attack of the Grignard reagent on the activated pyrazine ring.

Although this example does not start with this compound, it highlights a potential strategy for the functionalization of the pyrazine core using Grignard reagents after suitable activation.

Table 5: Regioselective Addition of Grignard Reagents to an Activated Methoxypyrazine

| Grignard Reagent | Activating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylmagnesium bromide | Phenyl chloroformate | THF | -78 to rt | 85 | nih.gov |

| Ethylmagnesium bromide | Phenyl chloroformate | THF | -78 to rt | 75 | nih.gov |

Reactivity Profiles and Mechanistic Investigations of 2 Chloro 5 Methoxypyrazine

Mechanistic Pathways of Nucleophilic Displacement at the Pyrazine (B50134) Ring

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes halopyrazines, such as 2-chloro-5-methoxypyrazine, particularly susceptible to nucleophilic aromatic substitution (SNAr). In fact, halopyrazines are generally more reactive towards nucleophiles than their corresponding pyridine (B92270) analogues thieme-connect.de. The primary mechanistic route for this transformation is the SNAr addition-elimination pathway thieme-connect.dewikipedia.org.

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine substituent. This step is typically the rate-determining step of the reaction because it involves the temporary disruption of the ring's aromaticity youtube.commasterorganicchemistry.com. The attack results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex wikipedia.org. The electron-withdrawing nature of the two ring nitrogens is crucial for stabilizing this intermediate by delocalizing the negative charge.

The presence of the methoxy (B1213986) group at the C-5 position, an electron-donating group, can influence the reaction rate. While electron-withdrawing groups typically accelerate SNAr reactions, electron-donating groups can have a deactivating effect, potentially requiring more forceful reaction conditions for the nucleophilic exchange to occur thieme-connect.de.

Following the formation of the Meisenheimer complex, the reaction proceeds through the elimination of the chloride leaving group. This second step is fast and leads to the restoration of the aromatic pyrazine ring, yielding the final substitution product.

While the SNAr mechanism is predominant, it is noteworthy that in some pyrazine systems, an alternative pathway known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism can be operational thieme-connect.de. However, for simple displacement of a halide like in this compound, the SNAr pathway is the most commonly accepted mechanism.

Table 1: Key Stages of the SNAr Mechanism for this compound

| Stage | Description | Intermediate/Transition State | Key Features |

|---|---|---|---|

| 1. Nucleophilic Attack | A nucleophile attacks the carbon atom bonded to the chlorine, breaking the aromatic π-system. | Meisenheimer Complex | Rate-determining step; formation of a resonance-stabilized anionic intermediate. |

| 2. Elimination | The chloride ion is expelled as a leaving group, and the aromaticity of the pyrazine ring is restored. | Aromatic Product | Fast step; results in the substituted pyrazine. |

Examination of Electrophilic Aromatic Substitution Potentials

The pyrazine ring's electron-deficient nature makes it highly resistant to electrophilic aromatic substitution (EAS) thieme-connect.deresearchgate.net. The two nitrogen atoms strongly withdraw electron density from the ring, deactivating it towards attack by electrophiles. This deactivation is more pronounced than in pyridine thieme-connect.de. Furthermore, under the acidic conditions often required for EAS reactions, the nitrogen atoms can become protonated, which further increases the ring's deactivation thieme-connect.de. Consequently, direct nitration, halogenation, sulfonation, or Friedel-Crafts reactions are generally not feasible on an unsubstituted pyrazine ring thieme-connect.dewikipedia.org.

The general mechanism for EAS involves two main steps:

Attack on the Electrophile : The aromatic ring acts as a nucleophile and attacks a strong electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. This step is slow and rate-determining as it disrupts aromaticity masterorganicchemistry.com.

Deprotonation : A base removes a proton from the carbon atom that formed the new bond with the electrophile. This is a fast step that restores the aromatic system masterorganicchemistry.com.

In the case of this compound, the molecule contains both a deactivating chloro group and an activating methoxy group. Activating groups stabilize the cationic intermediate in EAS by donating electrons, thereby increasing the reaction rate wikipedia.org. However, the strong deactivating effect of the two ring nitrogens is the dominant factor. DFT studies have shown that for azines like pyrazine, the highest occupied molecular orbitals (HOMOs) are often not π orbitals, which helps explain their low reactivity toward electrophiles researchgate.netresearchgate.net. Successful electrophilic substitutions on pyrazine rings typically necessitate the presence of multiple, potent activating groups or the conversion of the pyrazine to its N-oxide form, which alters the electronic properties of the ring thieme-connect.deresearchgate.net. Therefore, the potential for this compound to undergo electrophilic aromatic substitution under standard conditions is predicted to be very low.

Elucidation of Reaction Mechanisms in Cross-Coupling Protocols

This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The chlorine atom serves as an effective leaving group in these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling creates a new carbon-carbon bond by reacting an organohalide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base wikipedia.org. The catalytic cycle for the Suzuki coupling of this compound is understood to proceed through three fundamental steps libretexts.orgyoutube.com:

Oxidative Addition : The cycle begins with the active Pd(0) catalyst. This compound undergoes oxidative addition to the Pd(0) species, breaking the C-Cl bond and forming a new organopalladium(II) complex. The oxidation state of palladium changes from 0 to +2 libretexts.orgyoutube.com.

Transmetalation : A base is required to activate the organoboron compound, forming a boronate complex wikipedia.orgorganic-chemistry.org. This activated species then reacts with the Pd(II) complex in a step called transmetalation. The organic group from the boron compound is transferred to the palladium center, displacing the halide wikipedia.org.

Reductive Elimination : In the final step, the two organic ligands on the palladium complex (the methoxypyrazinyl group and the group from the organoboron reagent) couple and are eliminated from the metal center. This forms the desired C-C bond in the product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle libretexts.orgyoutube.com.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction used to form carbon-nitrogen bonds by coupling an aryl halide with an amine wikipedia.orglibretexts.org. This reaction has become a vital method for synthesizing aryl amines. For this compound, the mechanism involves a similar catalytic cycle wikipedia.orglibretexts.org:

Oxidative Addition : A Pd(0) catalyst, typically stabilized by bulky phosphine (B1218219) ligands, reacts with this compound to form a Pd(II) intermediate.

Amine Coordination and Deprotonation : The amine substrate coordinates to the palladium center. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex.

Reductive Elimination : The final step is the reductive elimination of the C-N bond from the palladium-amido complex. This yields the aminated pyrazine product and regenerates the Pd(0) catalyst, which can then participate in another cycle. An unproductive side reaction that can sometimes compete with reductive elimination is beta-hydride elimination wikipedia.org.

Table 2: Comparison of Catalytic Cycles for Cross-Coupling Reactions

| Step | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |

|---|---|---|

| Catalyst | Pd(0) complex | Pd(0) complex with specialized ligands |

| Substrates | This compound, Organoboron compound, Base | This compound, Amine, Base |

| 1. Oxidative Addition | Pd(0) adds to the C-Cl bond to form a Pd(II) complex. | Pd(0) adds to the C-Cl bond to form a Pd(II) complex. |

| 2. Ligand Exchange | Transmetalation with an activated boronate species. | Coordination of amine followed by deprotonation to form a Pd-amido complex. |

| 3. Reductive Elimination | C-C bond is formed, yielding the coupled product. | C-N bond is formed, yielding the aryl amine. |

| Product | 5-Methoxy-2-(aryl/alkyl)pyrazine | N-(5-methoxypyrazin-2-yl)amine |

Chemical Stability and Degradation Dynamics of this compound

The chemical stability of this compound is influenced by environmental factors such as pH, temperature, and light. The pyrazine ring itself is aromatic and thus possesses a degree of inherent stability. However, the substituents and the ring nitrogen atoms create reactive sites that can lead to degradation under certain conditions.

Studies on related methoxypyrazines, particularly in the context of viticulture and winemaking, provide insights into their degradation dynamics. The concentration of methoxypyrazines in grapes is known to decline significantly from the onset of ripening (veraison) to harvest, indicating active degradation processes nih.gov. While some of this degradation is enzymatic or metabolic within the grape berry, non-enzymatic decomposition also plays a role gravitywinehouse.comadelaide.edu.au.

Hydrolytic Stability: The compound's stability is sensitive to pH. Research on the related compound 2-hydroxy-5-methoxypyrazine has shown that it is extensively destroyed during acidic work-up, which suggests that the methoxypyrazine core can be susceptible to degradation under acidic conditions researchgate.net. For this compound, acidic hydrolysis could potentially lead to the cleavage of the ether linkage of the methoxy group or nucleophilic substitution of the chloro group by water, although the latter would likely be slow without catalysis.

Photodegradation: Exposure to sunlight is another factor that can contribute to the degradation of methoxypyrazines. Photodegradation has been suggested as one mechanism for the decrease of these compounds in grapes as they are exposed to more sunlight gravitywinehouse.com. However, some evidence suggests that this may be a minor pathway compared to metabolic processes or decreased accumulation in the plant gravitywinehouse.com.

Thermal Stability: Aromatic compounds are generally thermally stable. However, high temperatures, especially in combination with other factors like the presence of acid or base, could promote degradation. In wine, for example, high temperatures during fermentation can increase the volatilization of methoxypyrazines, affecting their concentration nih.gov.

Table 3: Factors Influencing the Degradation of Methoxypyrazines

| Factor | Effect on Stability | Notes |

|---|---|---|

| Low pH (Acidic Conditions) | Decreased stability | Can lead to hydrolysis or extensive destruction of the pyrazine structure researchgate.net. |

| High Temperature | Decreased stability | Can increase volatilization and potentially promote decomposition reactions nih.gov. |

| Sunlight/UV Exposure | Decreased stability | Can cause photodegradation, although its contribution may be limited in some contexts gravitywinehouse.com. |

| Nucleophiles | Decreased stability | The chloro-substituent is susceptible to nucleophilic displacement thieme-connect.denih.gov. |

Computational Chemistry and Theoretical Modeling of 2 Chloro 5 Methoxypyrazine Systems

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of 2-chloro-5-methoxypyrazine. The pyrazine (B50134) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. mdpi.com The substituents—a chloro group and a methoxy (B1213986) group—exert opposing electronic effects that create a unique reactivity pattern.

The methoxy group (-OCH₃) is an electron-donating group through resonance, increasing the electron density on the pyrazine ring. Conversely, the chloro group (-Cl) is an electron-withdrawing group through induction. This push-pull electronic arrangement significantly influences the molecule's reactivity. For instance, in reactions like the Suzuki-Miyaura coupling, the electron-deficient nature of the ring facilitates the oxidative addition step, a key process in many catalytic cycles. mdpi.comrsc.org

Computational models can quantify these effects by calculating molecular orbital energies, electron density distribution, and electrostatic potential maps. These calculations help predict the most likely sites for electrophilic or nucleophilic attack. DFT calculations can predict electrophilic susceptibility through Fukui indices, guiding synthetic strategies for further functionalization. Quantitative structure-reactivity models can even predict the free energy of activation (ΔG‡OA) for specific reactions, offering a reliable method to evaluate the relative reactivity of different sites on the molecule. scispace.comsemanticscholar.org

Table 1: Predicted Electronic Effects of Substituents on the Pyrazine Ring

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Chloro (-Cl) | 2 | Electron-withdrawing (Inductive) | Activates the ring toward nucleophilic aromatic substitution; acts as a leaving group in cross-coupling reactions. |

| Methoxy (-OCH₃) | 5 | Electron-donating (Resonance) | Increases electron density on the ring, potentially influencing the rate and regioselectivity of reactions. koreascience.kr |

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum mechanics is ideal for electronic properties, molecular dynamics (MD) simulations are employed to study the physical movements and conformational flexibility of this compound over time. scielo.br MD simulations model the atomistic interactions based on a force field, allowing researchers to observe how the molecule behaves in different environments, such as in a solvent or near a biological target. nii.ac.jp

A key area of investigation for this compound is the rotational barrier of the methoxy group and its preferred orientation relative to the pyrazine ring. This conformation can influence how the molecule fits into a protein's binding pocket or how it packs in a crystal lattice. MD simulations can map the conformational landscape, identifying low-energy, stable conformations. researchgate.net

Furthermore, these simulations are critical for understanding intermolecular interactions. By placing the molecule in a simulation box with water or other solvents, one can analyze hydrogen bonding, van der Waals forces, and other non-covalent interactions. When studying its potential as a drug candidate, MD simulations can reveal the stability of a ligand-protein complex, tracking key metrics like the root-mean-square deviation (RMSD) of the atoms over time. scielo.br

Table 2: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Description | Example Value/Method |

| Force Field | A set of parameters to calculate the potential energy of the system. | GROMOS, AMBER, CHARMM |

| Simulation Software | The program used to run the simulation. | Gromacs, NAMD, AMBER |

| Ensemble | The statistical mechanical ensemble defining the thermodynamic state. | NVT (constant Number of particles, Volume, Temperature), NPT (constant Number of particles, Pressure, Temperature) |

| Simulation Time | The duration of the simulation. | 100-200 nanoseconds (ns) |

| Time Step | The interval between successive calculations. | 2 femtoseconds (fs) |

| Analysis Metrics | Quantities calculated from the trajectory to describe behavior. | RMSD, RMSF, Hydrogen Bond Analysis, Interaction Energy |

In Silico Screening and Virtual Ligand Design in Drug Discovery

The structural backbone of this compound makes it an attractive scaffold for designing new therapeutic agents. chemimpex.comvulcanchem.com In silico screening and virtual ligand design are computational techniques that leverage this potential by rapidly evaluating large libraries of virtual compounds based on this scaffold against biological targets. nih.gov

The process often begins with molecular docking, a method that predicts the preferred orientation and binding affinity of one molecule to another, such as a drug candidate binding to a protein's active site. nih.gov For example, derivatives of this compound could be docked into the binding site of a target enzyme. The docking algorithm calculates a score, often in kcal/mol, that estimates the binding energy; a lower score typically indicates a stronger, more favorable interaction. researchgate.net

The results of a virtual screen can identify promising "hit" compounds. These hits can then be subjected to further computational analysis, such as MD simulations, to validate the stability of their binding mode. The insights gained from these simulations guide the rational design of new analogues with improved potency and selectivity, a process known as virtual ligand design. This iterative cycle of design, docking, and evaluation accelerates the early stages of drug discovery. nih.gov

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules like this compound, which can aid in its identification and characterization. Quantum chemical calculations can accurately predict various spectroscopic data that can be compared with experimental results.

For example, DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies. These predictions can help assign peaks in experimental spectra and understand how the electronic structure influences the spectroscopic signature.

Mass spectrometry (MS) is another area where prediction is valuable. While experimental MS provides the mass-to-charge ratio of the molecule and its fragments, computational tools can predict fragmentation patterns. mdpi.com Furthermore, advanced techniques can predict properties like the Collision Cross Section (CCS), which is a measure of the molecule's shape in the gas phase. Such predictions are available in public databases and can help confirm a compound's identity in complex mixtures. uni.lu

Table 3: Predicted Collision Cross Section (CCS) for Adducts of this compound uni.lu

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 145.01631 | 122.3 |

| [M+Na]⁺ | 166.99825 | 133.1 |

| [M-H]⁻ | 143.00175 | 123.6 |

| [M+NH₄]⁺ | 162.04285 | 142.2 |

| [M+K]⁺ | 182.97219 | 130.7 |

| [M]⁺ | 144.00848 | 125.4 |

| Data sourced from PubChemLite, calculated using CCSbase. uni.lu |

Reaction Pathway and Transition State Analysis

Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions and predicting products. Computational chemistry allows for the detailed exploration of reaction pathways by mapping the potential energy surface that connects reactants to products. rsc.org This involves locating and characterizing the structures and energies of all intermediates and, most importantly, the transition states.

A transition state is the highest energy point along a reaction coordinate, and its energy determines the activation energy and thus the rate of the reaction. For this compound, this analysis is particularly useful for predicting the outcomes of reactions like nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. rsc.org

For instance, in a Suzuki coupling reaction, theoretical calculations can model the entire catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. By calculating the activation energy for oxidative addition at different positions, researchers can predict the regioselectivity of the reaction. scispace.comsemanticscholar.org This predictive power is invaluable for designing complex synthetic routes, saving significant time and resources in the lab. scispace.com

Applications of 2 Chloro 5 Methoxypyrazine in Advanced Chemical Research

Role as a Key Intermediate and Building Block in Organic Synthesis

2-Chloro-5-methoxypyrazine is a highly valued building block in organic synthesis due to the strategic placement of its functional groups. The pyrazine (B50134) ring itself is a common motif in biologically active compounds, and the chloro and methoxy (B1213986) substituents provide handles for extensive chemical modification. The chlorine atom, being a good leaving group, is particularly amenable to displacement through various transition-metal-catalyzed cross-coupling reactions.

This reactivity is central to its utility, enabling chemists to construct new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex organic molecules. researchgate.netrsc.org Prominent among these methods are the Suzuki-Miyaura coupling, for forming C-C bonds with boronic acids, and the Buchwald-Hartwig amination, for forming C-N bonds with a wide range of amines. wikipedia.orgorganic-chemistry.orgacsgcipr.org The ability to participate in these powerful and versatile reactions allows for the introduction of diverse molecular fragments onto the pyrazine core, making this compound a foundational element for building libraries of compounds for screening and drug discovery. The methoxy group, in turn, modulates the electronic properties of the pyrazine ring, influencing its reactivity and the properties of the resulting derivatives.

Contributions to Medicinal Chemistry and Drug Discovery Programs

The pyrazine nucleus is a well-established scaffold in medicinal chemistry, appearing in numerous clinically approved drugs. google.com Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. google.com this compound serves as a crucial starting point for accessing novel pyrazine-containing compounds with therapeutic potential.

In drug discovery, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The pyrazine ring is considered one such scaffold. Its nitrogen atoms can act as hydrogen bond acceptors, a key interaction in the binding of drugs to protein targets like enzymes and receptors.

By using this compound as a starting material, medicinal chemists can synthesize a variety of derivatives that retain this privileged pyrazine core. The functional groups allow for the attachment of different substituents, which can be tailored to optimize the compound's binding affinity, selectivity, and pharmacokinetic properties for a specific biological target. This approach accelerates the drug discovery process by starting with a core structure known to have favorable biological interaction potential.

The true value of this compound as a building block is demonstrated in its application to the synthesis of novel agents targeting a range of diseases. Its reactivity allows for the systematic modification of the pyrazine structure to explore structure-activity relationships (SAR) and develop potent and selective therapeutic candidates.

Chronic inflammation is a key factor in numerous diseases, making the development of new anti-inflammatory agents a priority. Pyrazine derivatives have shown significant promise in this area. For instance, certain pyrazoline compounds have demonstrated considerable anti-inflammatory activity. epo.org Research has shown that pyrazine-containing hybrids can modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines. bangor.ac.ukgoogle.com

The synthesis of such agents can be envisioned starting from this compound. Through cross-coupling reactions, moieties known to interact with inflammatory targets can be attached to the pyrazine ring. This strategy allows for the creation of novel compounds that combine the favorable properties of the pyrazine scaffold with specific anti-inflammatory pharmacophores.

Table 1: Examples of Anti-inflammatory Activity in Pyrazine Derivatives

| Compound Class | Model/Target | Observed Effect |

| Pyrazine-containing Hybrids | Cyclooxygenase (COX) Enzymes | Inhibition of enzyme activity |

| Paeonol-Pyrazine Derivative | LPS-induced Nitric Oxide (NO) in RAW264.7 cells | 56.32% inhibition of NO overexpression google.com |

| Thienopyrimidine Derivatives | Inflammatory Disease Models | Therapeutic potential demonstrated google.com |

The rise of antibiotic resistance has created an urgent need for new antimicrobial drugs. Heterocyclic compounds, including pyrazine derivatives, are a rich source of potential new antimicrobial agents. google.com Studies have identified pyrazine-based compounds with activity against both Gram-positive and Gram-negative bacteria. For example, pyrazine-2-carbohydrazide (B1222964) derivatives have shown potent activity against selected bacterial strains. organic-chemistry.org Similarly, pyrazine sulfonamides have been evaluated for their antibacterial properties. acsgcipr.org

This compound is an ideal starting material for generating diverse pyrazine derivatives for antimicrobial screening. The chloro group can be substituted with various amines, thiols, or other nucleophiles to generate a library of compounds. This allows researchers to systematically explore how different substituents on the pyrazine ring affect antimicrobial potency and spectrum of activity.

Table 2: Research Findings on Pyrazine-Based Antimicrobial Agents

| Compound Series | Target Organisms | Key Findings |

| Triazolo[4,3-a]pyrazine Derivatives | Staphylococcus aureus, Escherichia coli | Showed moderate to good antibacterial activities. |

| Pyrazine Sulfonamides | S. aureus, E. coli | Evaluated for antibacterial activity via Agar disc-diffusion method. acsgcipr.org |

| Pyrazine-2-Carboxylic Acid Derivatives | E. coli, P. aeruginosa, S. aureus, C. albicans | Exhibited good antimicrobial activity against clinical isolates. google.com |

The search for more effective and selective anticancer drugs is a major focus of modern medicinal chemistry. psu.edu Pyrazine derivatives have garnered significant attention for their potential as anticancer agents, with demonstrated activity against a variety of cancer cell lines. nih.gov For example, pyrazine-thiazole analogs have shown promising anti-tumor activity against pancreatic, liver, and breast cancer cell lines. nih.gov Furthermore, some chalcone-pyrazine derivatives have exhibited potent inhibitory effects against lung and colon cancer cells. google.com

The synthesis of these complex molecules often relies on versatile building blocks like this compound. Its ability to undergo palladium-catalyzed cross-coupling reactions allows for its incorporation into larger, more complex structures designed to interact with specific cancer-related targets, such as protein kinases or DNA. rsc.org This synthetic flexibility is crucial for developing next-generation cancer therapies.

Table 3: Selected Research on the Anticancer Activity of Pyrazine Derivatives

| Derivative Type | Cell Line(s) | Notable Results (IC₅₀/GI₅₀ Values) |

| Chalcone-Pyrazine Hybrid | A549 (Lung), Colo-205 (Colon) | IC₅₀ = 0.13 µM and 0.19 µM, respectively google.com |

| Chalcone-Pyrazine Hybrid | MCF-7 (Breast) | IC₅₀ = 0.012 µM google.com |

| Pyrazine-Thiazole Analog | HepG2 (Liver) | IC₅₀ = 8.01±0.35 µM nih.gov |

| Pyrimidodiazepines (from related chloro-heterocycles) | K-562 (Leukemia), HCT-116 (Colon) | GI₅₀ values between 0.622–1.81 μM rsc.org |

Design and Synthesis of Novel Pharmacological Agents

Investigations into Enzyme and Receptor Target Modulation

The pyrazine nucleus, a core component of this compound, is a recognized scaffold in medicinal chemistry for developing molecules that can modulate the activity of various enzymes and protein receptors. While direct studies on this compound's specific targets are not extensively detailed in the available literature, research on structurally related pyrazine derivatives provides significant insight into its potential applications. These derivatives have been investigated for their ability to interact with a range of biological targets, demonstrating the versatility of the pyrazine ring in molecular recognition.

For instance, novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives have been synthesized and evaluated as potent dual orexin (B13118510) receptor antagonists. Orexin receptors are crucial in regulating the sleep-wake cycle, and their antagonism is a therapeutic strategy for insomnia. The development of these pyrazine-based compounds highlights the utility of this chemical class in targeting G-protein coupled receptors involved in neurological pathways.

In the realm of enzyme inhibition, derivatives of 2-chloro-3-hydrazinopyrazine have been designed and assessed as inhibitors of acetylcholinesterase (AChE). AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a primary approach for treating the symptoms of Alzheimer's disease. Certain synthesized compounds in this class, specifically CHP4 and CHP5, demonstrated potent AChE inhibitory effects with IC50 values of 3.76 µM and 4.2 µM, respectively. This line of research underscores the potential for pyrazine derivatives to act as enzyme inhibitors, targeting critical components of neurodegenerative disorders.

Furthermore, the pyrazine scaffold is present in compounds designed to interact with other significant receptor systems. For example, research into antagonists for the metabotropic glutamate (B1630785) receptor 5 (mGlu5) has utilized related heterocyclic structures. The mGlu5 receptor is implicated in various neurological and psychiatric conditions, making it an important therapeutic target. The successful design of antagonists for this receptor class further illustrates the adaptability of heterocyclic compounds, including pyrazines, for modulating complex receptor systems in the central nervous system.

Structure-Activity Relationship (SAR) Studies in Pyrazine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For pyrazine derivatives, SAR investigations have been instrumental in optimizing potency, selectivity, and pharmacokinetic properties. These studies typically involve systematic modifications of a lead compound, such as this compound, and assessing the resulting impact on its interaction with a biological target.

Elucidation of Pharmacophoric Requirements

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. SAR studies on pyrazine derivatives help to define these pharmacophoric requirements. For example, in the development of 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists, researchers replaced a dimethoxyphenyl moiety with substituted imidazoles to create potent antagonists researchgate.net. This suggests that a key pharmacophoric element involves a specific arrangement of a halogenated pyrazine core linked to a substituted aromatic or heteroaromatic system. The pyrazine ring, with its two nitrogen atoms, often acts as a hydrogen bond acceptor, a crucial interaction in ligand-receptor binding openresearchlibrary.org. The precise positioning of substituents on this ring is critical for correctly orienting the molecule within the binding site of the target protein.

Impact of Substituent Effects on Biological Activity

The nature and position of substituents on the pyrazine ring have a profound effect on the biological activity of the resulting compounds. The chloro and methoxy groups in this compound are key modulators of its electronic and steric properties.

Electronic Effects : The chlorine atom is an electron-withdrawing group, which can influence the pKa of the pyrazine nitrogens and affect their ability to form hydrogen bonds. In studies of 2-chloro-3-hydrazinopyrazine derivatives as acetylcholinesterase inhibitors, the electron-withdrawing properties of substituents on an attached phenyl ring were found to be related to the compound's effectiveness openresearchlibrary.org.

Steric and Lipophilic Effects : The methoxy group is a relatively small, lipophilic substituent that can enhance membrane permeability and influence binding affinity. In the optimization of orexin receptor antagonists, fine-tuning of a phenethyl motif attached to the pyrazine core was performed to improve potency and brain penetration, demonstrating the importance of substituent size and lipophilicity researchgate.net. Research on other heterocyclic compounds has shown that the introduction of specific groups, such as N(CH3)2 or Br, can lead to more stable enzyme-ligand complexes and greater inhibitory activity researchgate.net.

The table below summarizes the observed impact of different substituents on the biological activity of various pyrazine derivatives, based on findings from related studies.

| Pyrazine Derivative Class | Substituent Modification | Observed Impact on Biological Activity | Target |

| Imidazo[1,5-a]pyrazines | Replacement of dimethoxyphenyl with substituted imidazoles | Potent dual antagonism researchgate.net | Orexin Receptors |

| 2-chloro-3-hydrazinopyrazines | Addition of electron-withdrawing groups to N-phenyl ring | Enhanced inhibitory effect openresearchlibrary.org | Acetylcholinesterase |

| Imidazo[1,5-a]pyrazines | Fine-tuning of phenethyl motif | Optimized potency and brain penetration researchgate.net | Orexin Receptors |

Molecular Docking and Ligand-Target Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand and predict how pyrazine derivatives might interact with their biological targets at a molecular level.

In studies of pyrazolo-pyrimidinones, which share heterocyclic similarities with pyrazines, molecular docking simulations were used to explore binding interactions with anticancer targets like the epidermal growth factor receptor (EGFR) researchgate.net. These simulations highlighted a high binding affinity and identified key interactions, such as hydrogen bonds with specific amino acid residues (e.g., MET-A-769), that were crucial for the stability of the enzyme-ligand complex and, consequently, for the inhibition of EGFR researchgate.net.

Similarly, for 2-chloro-3-hydrazinopyrazine derivatives designed as acetylcholinesterase inhibitors, computational analysis showed that the most active compound could form a hydrogen bond between a pyrazine ring nitrogen and the Tyr121 residue in the enzyme's active site openresearchlibrary.org. This type of detailed binding prediction is invaluable for rational drug design, allowing researchers to prioritize the synthesis of compounds with the highest likelihood of success.

The following table presents examples of molecular docking studies on related heterocyclic compounds, illustrating the insights gained into ligand-target interactions.

| Compound Class | Biological Target | Predicted Key Interactions | Docking Score (Example) |

| Pyrazolo-pyrimidinones | EGFR Tyrosine Kinase researchgate.net | Hydrogen bond with MET-A-769 researchgate.net | Not Specified |

| 2-chloro-3-hydrazinopyrazines | Acetylcholinesterase openresearchlibrary.org | Hydrogen bond with Tyr121 openresearchlibrary.org | Not Specified |

| Malaria Box Compounds | SARS-CoV-2 Mpro researchgate.net | Hydrogen bonds with His41, Leu141, His163 researchgate.net | -8.8 kcal/mol |

Utility in Agrochemical Research and Development

The pyrazine chemical framework is not only relevant in pharmaceuticals but also holds significant utility in the field of agrochemical research. Pyrazine derivatives have been explored for their potential as active ingredients in pesticides, including herbicides and insecticides researchgate.net. The specific substitution pattern of this compound, featuring a halogen and an alkoxy group, provides a versatile starting point for the synthesis of more complex molecules with potential bioactivity against agricultural pests and weeds.

Synthesis of Herbicidal Compounds

The pyrazine ring is recognized for its role in conferring biological activity in agrochemicals, sometimes acting as a bioisostere for naturally occurring structures like pyrimidine (B1678525) nucleic bases researchgate.net. Research has focused on synthesizing and evaluating various pyrazine derivatives for their herbicidal properties researchgate.netopenresearchlibrary.org. These compounds are typically designed to inhibit essential biological processes in plants, such as photosynthesis or the biosynthesis of vital amino acids researchgate.net.

Studies have shown that certain aminopyrazinones can function as effective pre- and post-emergence selective herbicides, demonstrating good growth-regulating properties researchgate.net. The development of such compounds relies on the strategic use of chemical intermediates. While direct synthesis of a commercial herbicide from this compound is not prominently documented, its structure is analogous to other chlorinated heterocyclic intermediates used in the agrochemical industry. For example, the related compound 2-chloro-5-chloromethylpyridine is a key intermediate in the synthesis of several neonicotinoid insecticides chemicalbook.com. This highlights the industrial importance of halogenated N-heterocycles as building blocks for agrochemicals. The presence of the chloro and methoxy groups on the pyrazine ring of this compound offers reactive sites for further chemical modification, enabling its potential incorporation into novel herbicidal agents.

Development of Insecticidal Agents

The pyrazine nucleus is an area of growing interest in the search for new insecticidal agents, although it is less explored compared to other heterocyclic systems in crop protection. nih.gov Research into pyrazine derivatives has revealed promising activity, particularly against lepidopteran pests. nih.gov

A notable area of development involves the synthesis of N-(5-phenylpyrazin-2-yl)-benzamide derivatives. nih.gov These compounds have been found to be active exclusively against lepidopterans and function as insect growth modulators. nih.gov Detailed symptomology studies on pests such as the diamondback moth (Plutella xylostella) and the Egyptian cotton leafworm (Spodoptera littoralis) showed that these pyrazine analogs cause severe abnormalities in the cuticle, leading to larval death. nih.gov Genetic studies have further linked resistance to these compounds to the Chitin (B13524) Synthase 1 gene, confirming that their mode of action is the disruption of chitin biosynthesis. nih.gov

Beyond synthetic derivatives, the natural world provides examples of pyrazines' role in insect biology. Some insects, like leafcutter ants, naturally produce pyrazines as alarm pheromones to warn others of threats. adv-bio.com This behavior suggests that applying these specific pyrazine compounds to crops could be a strategy to deter agricultural pests. adv-bio.com

Applications in Crop Protection Strategies

The application of pyrazine derivatives extends beyond insecticides into broader crop protection strategies, including the development of herbicides. The pyrazine ring is a key structural feature in various biologically active compounds, and its inclusion in novel molecules can impart specific chemical and physicochemical properties beneficial for herbicidal action. researchgate.net

Research has demonstrated that certain pyrazine derivatives possess herbicidal effects, acting as growth inhibitors. researchgate.net For instance, pyrazine-sulfonylcarbamates and thiocarbamates have been identified as effective selective herbicides, suitable for use in cultivated crops. researchgate.net These compounds have shown efficacy as both pre- and post-emergence herbicides for controlling weeds. researchgate.net The mechanism of some pyrazine-based herbicides involves interfering with photosynthesis, which leads to the disruption and inactivation of plant cells. researchgate.net

Furthermore, pyrazine derivatives have been investigated for their utility as fungicides, bactericides, and nematocides, highlighting their versatility in addressing a range of agricultural challenges. researchgate.net The development of pyrazine-based compounds offers a pathway to new active ingredients for herbicides and other crop protection agents that can help manage weeds and pests. researchgate.net

Applications in Materials Science and Advanced Materials Development

The electron-deficient nature of the pyrazine ring makes it a valuable component in the design of advanced materials. This property is exploited in the development of novel polymers and materials for organic electronics, where precise control over electronic characteristics is essential.

Pyrazine derivatives serve as versatile building blocks, or monomers, for the synthesis of various polymers. The rigid, planar structure of the pyrazine ring can be incorporated into polymer backbones to create materials with unique thermal and mechanical properties. acs.org

One area of research is the development of biobased pyrazine-containing polyesters. acs.org In these syntheses, pyrazine-based diacid monomers are reacted with various diols through a two-step melt transesterification–polycondensation procedure. acs.org This process has yielded a new class of aromatic polyesters with molecular weights suitable for materials applications. acs.org

Pyrazines are also used in the construction of coordination polymers. nih.gov In this context, pyrazine acts as a rigid and linear ligand that can connect metal centers, such as cobalt(II), to form one-, two-, or three-dimensional networks. nih.gov The resulting coordination polymers have potential applications in gas adsorption and chemical sensing. nih.gov The synthesis of pyrazine ladder polymers has also been explored, utilizing Pd/Cu-catalyzed couplings of diiodopyrazines with distannylpyrazines to create highly conjugated, planar polymer systems. acs.org

In the field of organic electronics, pyrazine-containing compounds are investigated for their potential use in devices like organic field-effect transistors (OFETs). acs.orgrsc.orgnih.govcityu.edu.hk The electron-deficient character of the pyrazine ring makes it an effective component for creating n-type organic semiconductors, which transport negative charge carriers (electrons). acs.orgnih.gov

Introducing a pyrazine ring into the backbone of fused aromatic systems is a recognized design strategy for tuning the electronic properties of the material. acs.orgnih.govcityu.edu.hk This modification significantly lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can improve the material's stability in air and facilitate electron injection from electrodes. cityu.edu.hk

Studies on fused-ring pyrazine derivatives have shown that the size of the pyrazine-containing core influences the material's properties and the performance of OFETs. acs.orgnih.gov A larger pyrazine core can lead to a lower LUMO level, more ordered molecular packing in thin films, and ultimately, higher electron mobility in the device. acs.orgnih.gov Researchers have successfully prepared oligomers containing a pyrazine unit that exhibit n-type FET behavior, demonstrating the potential of these materials for use in printed, high-performance electronics. rsc.org

Research in Flavor Chemistry and Sensorial Properties of Pyrazines

Methoxypyrazines are potent, naturally occurring aroma compounds that play a crucial role in the flavor profile of many foods and beverages, most notably wine. sevenfifty.comnih.govresearchgate.netgravitywinehouse.com They are responsible for characteristic "green" or "vegetative" aromas such as bell pepper, herbaceous notes, asparagus, and peas. sevenfifty.comgravitywinehouse.comtdx.cat The specific character of the aroma is influenced by the alkyl side chain on the pyrazine ring. tdx.cat

The most significant methoxypyrazines in terms of their impact on flavor are 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP). tdx.cat Of these, IBMP is generally the most abundant and is most often associated with the aroma of green bell pepper. gravitywinehouse.commdpi.com

A defining characteristic of methoxypyrazines is their extremely low odor detection threshold, meaning they can be perceived by the human nose at very low concentrations, often in the range of nanograms per liter (parts per trillion). nih.gov The perception threshold can vary depending on the specific compound and the medium (e.g., water vs. wine). tdx.cat For example, the detection threshold for IBMP is generally higher in red wine than in white wine or water. tdx.cat The concentration of these compounds also affects how the aroma is perceived; at a low concentration, IBMP might be described as musty, while at higher concentrations, it is perceived as green pepper or leafy. nih.gov

The table below summarizes the sensorial properties of key methoxypyrazines found in wine.

| Compound Name | Abbreviation | Common Aroma Descriptors | Sensory Threshold in Water (ng/L) | Sensory Threshold in Red Wine (ng/L) |

| 3-isobutyl-2-methoxypyrazine | IBMP | Green bell pepper, vegetative, herbaceous, leafy, gooseberry gravitywinehouse.comtdx.cat | 2 tdx.cat | 10-16 tdx.cat |

| 3-isopropyl-2-methoxypyrazine | IPMP | Green pea, asparagus, earthy, cooked potato gravitywinehouse.comtdx.cat | 1-2 tdx.cat | 1-2 tdx.cat |

| 3-sec-butyl-2-methoxypyrazine | SBMP | Earthy, green pepper, herbal tdx.catnih.gov | 1-2 tdx.cat | Data scarce tdx.cat |

Future Research Trajectories and Emerging Avenues for 2 Chloro 5 Methoxypyrazine Studies

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's increasing emphasis on sustainability is driving research towards more environmentally friendly synthetic routes for valuable compounds like 2-Chloro-5-methoxypyrazine. Future research will likely prioritize the development of green chemistry principles in its synthesis.

Key areas of focus will include:

Biocatalytic Approaches: The use of enzymes or whole-cell systems for the synthesis of pyrazine (B50134) derivatives is a promising green alternative to traditional chemical methods. researchgate.net Research into enzymes like aminotransferases and pyruvate (B1213749) decarboxylases could lead to highly selective and efficient production of pyrazine precursors under mild conditions. google.comcmu.edu Future work may identify or engineer enzymes capable of directly participating in the synthesis or modification of this compound, reducing the need for harsh reagents and solvents.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of pyrazine derivatives, offering a faster and more energy-efficient method compared to conventional heating. nih.gov Further exploration of microwave-assisted organic synthesis (MAOS) for this compound could significantly reduce reaction times and improve yields.

One-Pot Reactions: Developing one-pot synthesis methods, where multiple reaction steps are carried out in the same vessel, can improve efficiency and reduce waste. acs.orgresearchgate.netnih.gov Future research could focus on designing a one-pot process for this compound that minimizes intermediate purification steps, thereby saving time, resources, and reducing the environmental footprint. acs.orgresearchgate.netnih.gov

Eco-Friendly Solvents and Catalysts: A shift towards the use of greener solvents, such as water or bio-derived solvents, and earth-abundant metal catalysts like manganese, is anticipated. acs.org Research into catalyzed dehydrogenative coupling reactions, for example, presents an atom-economical and environmentally benign route to pyrazine derivatives, generating only water and hydrogen gas as byproducts. acs.org

Table 1: Emerging Green Synthesis Strategies for Pyrazine Derivatives

| Synthesis Strategy | Description | Potential Advantages for this compound |

|---|---|---|

| Biocatalysis | Use of enzymes or microorganisms to catalyze reactions. researchgate.netgoogle.comcmu.edu | High selectivity, mild reaction conditions, reduced waste. |

| Microwave-Assisted | Application of microwave energy to accelerate reactions. nih.gov | Faster reaction times, increased yields, energy efficiency. |

| One-Pot Synthesis | Performing multiple reaction steps in a single reactor. acs.orgresearchgate.netnih.gov | Reduced solvent use, less purification, improved efficiency. |

| Green Catalysts | Employing non-toxic, abundant catalysts (e.g., manganese). acs.org | Lower environmental impact, cost-effective, sustainable. |

Exploration of Unconventional Biological Activities and Therapeutic Areas

While pyrazine derivatives have established roles in pharmaceuticals, future research is expected to uncover unconventional biological activities and explore new therapeutic frontiers for this compound and its analogs.

Potential future research directions include:

Targeting Novel Disease Pathways: The pyrazine scaffold is a versatile platform for drug design. mdpi.commdpi.com Future studies will likely investigate the potential of this compound derivatives to modulate novel biological targets implicated in a range of diseases beyond the current focus. This could include rare diseases, metabolic disorders, and age-related conditions.

Neurological and Neurodegenerative Disorders: Some pyrazine-containing compounds have shown potential in the treatment of neurodegenerative disorders. mdpi.com Future research could explore the neuroprotective effects of this compound derivatives and their potential to interact with targets like β-secretase, which is relevant to Alzheimer's disease. mdpi.com

Anti-parasitic and Anti-viral Applications: The structural features of this compound make it a candidate for development into new anti-parasitic and broad-spectrum anti-viral agents. acs.org Research could focus on its efficacy against a range of pathogens, including those responsible for neglected tropical diseases.

Combination Therapies: Investigating the synergistic effects of this compound derivatives when used in combination with existing drugs could lead to more effective treatment regimens for complex diseases like cancer. nih.gov

Table 2: Potential Unconventional Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Potential Mechanism/Target | Supporting Rationale |

|---|---|---|

| Neurodegenerative Diseases | Inhibition of enzymes like β-secretase. mdpi.com | Pyrazine derivatives are being explored as inhibitors for targets in Alzheimer's disease. mdpi.com |

| Anti-parasitic Agents | Disruption of essential parasite metabolic pathways. | The diverse bioactivity of pyrazines suggests potential against a wide range of organisms. |

| Broad-Spectrum Antivirals | Inhibition of viral replication enzymes or host-cell entry. acs.org | The pyrazine scaffold is present in some existing antiviral drugs. mdpi.com |

| Metabolic Disorders | Modulation of key metabolic enzymes or receptors. | The structural versatility allows for the design of molecules to fit specific biological targets. |

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new molecules, including derivatives of this compound.

Future applications of AI and ML in this context include: